molecular formula C17H16BrN3O2S B2880053 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097925-40-9

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2880053
CAS No.: 2097925-40-9
M. Wt: 406.3
InChI Key: WJPJTVUWSMDDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzo[d]imidazole core linked to a pyrrolidine ring via a sulfonyl group, which is further substituted with a 2-bromophenyl moiety. The benzo[d]imidazole scaffold is widely recognized for its pharmacological versatility, including roles in anticancer, antimicrobial, and enzyme inhibition activities .

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c18-14-5-1-4-8-17(14)24(22,23)20-10-9-13(11-20)21-12-19-15-6-2-3-7-16(15)21/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPJTVUWSMDDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a benzoimidazole core and a sulfonyl group. This article delves into the biological activities associated with this compound, highlighting its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C17H16BrN3O2SC_{17}H_{16}BrN_3O_2S with a molecular weight of 406.3 g/mol. Its structure includes:

  • A benzo[d]imidazole ring, known for its broad-spectrum pharmacological properties.
  • A sulfonyl group , which enhances the compound's reactivity and potential biological interactions.
  • A pyrrolidine ring , contributing to its structural diversity and biological activity.
PropertyValue
Molecular FormulaC17H16BrN3O2SC_{17}H_{16}BrN_3O_2S
Molecular Weight406.3 g/mol
CAS Number2097925-40-9

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The sulfonyl group can enhance binding affinity to proteins by forming hydrogen bonds or electrostatic interactions with amino acid residues. This interaction can modulate enzyme activities or receptor functions, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including compounds similar to this compound. Research indicates that these compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values have been reported for related compounds, showing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. For instance, derivatives have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against S. aureus, indicating promising antibacterial properties .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in tumor growth.

Research has shown that certain benzimidazole derivatives can effectively inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation, with IC50 values as low as 24 nM .

Study on Antimicrobial Efficacy

In a comparative study, several benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity using the broth microdilution method. Compounds demonstrated notable activity against S. typhi and C. albicans, with MIC values significantly lower than those of standard antibiotics . This highlights the potential of this compound as a lead compound in developing new antimicrobial agents.

Study on Anticancer Properties

Another study focused on the structure-activity relationship (SAR) of benzimidazole derivatives indicated that modifications at specific positions on the benzimidazole ring could enhance anticancer activity. The presence of substituents such as sulfonamides was found to improve binding affinity to cancer-related targets .

Comparison with Similar Compounds

Benzo[d]imidazole Derivatives with Alkyl/Aryl Substituents

  • 1-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole (5) : Synthesized via alkylation of benzo[d]imidazole with 1-bromo-3-methylbut-2-ene. This compound lacks the sulfonyl-pyrrolidine moiety but shares the alkylated benzimidazole core. Its reduced steric hindrance and lower molecular weight (190.24 g/mol) suggest higher solubility compared to the target compound .
  • 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (4) : Features a pyrimidine-sulfonyl linkage instead of pyrrolidine. The sulfonyl group here enhances stability and may facilitate interactions with kinase active sites, as seen in BRAF inhibitors .

Pyrrolidine-Linked Analogues

  • 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole: Contains a pyrrolidine ring but substitutes the sulfonyl group with a carbonyl-linked chlorophenyl chain.
  • 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives (13–15) : These compounds, with bulky biphenyl groups, demonstrate how aromatic substituents influence steric interactions and molecular weight (e.g., 454.49 g/mol for compound 13) .

Physicochemical Properties

  • Molecular Weight : The 2-bromophenylsulfonyl group significantly increases molecular weight compared to alkylated analogs (e.g., compound 5 at 190.24 g/mol vs. ~400–450 g/mol for the target compound).
  • Lipophilicity : The bromine atom and aromatic sulfonyl group enhance logP values, likely improving blood-brain barrier penetration but reducing aqueous solubility .
  • Synthetic Complexity : The sulfonylation step (as in and ) and pyrrolidine functionalization may introduce challenges in regioselectivity and isomer separation, similar to issues reported in .

Key Differentiators

  • Sulfonyl vs.

Preparation Methods

Synthetic Strategies and Reaction Pathways

Core Structural Disconnection Analysis

The target molecule comprises two modular components:

  • 2-Bromobenzenesulfonyl-pyrrolidine : A sulfonamide-functionalized pyrrolidine ring.
  • 1H-Benzo[d]imidazole : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

Retrosynthetic analysis suggests coupling these units via:

  • N-Alkylation of the benzimidazole nitrogen with a sulfonylated pyrrolidine intermediate.
  • Sulfonylation of pyrrolidine followed by benzimidazole conjugation.

Sulfonylated Pyrrolidine Intermediate Synthesis

Sulfonylation of Pyrrolidine

Procedure ():

  • Dissolve pyrrolidine (10 mmol, 0.71 g) in anhydrous dichloromethane (15 mL) under nitrogen.
  • Add 2-bromobenzenesulfonyl chloride (10 mmol, 2.56 g) dropwise at 0°C.
  • Stir for 12 hours at room temperature, monitor by TLC (ethyl acetate/hexane 1:3).
  • Wash with 5% HCl (10 mL), dry over Na₂SO₄, and evaporate.
    Yield : 82% (2.34 g) as a white solid.

Key Data :

  • 1H NMR (400 MHz, CDCl₃) : δ 7.92 (dd, J = 6.4 Hz, 1H), 7.72–7.64 (m, 2H), 3.42–3.28 (m, 4H), 2.12–1.98 (m, 4H).
  • ESI-MS : [M+H]⁺ m/z 290.2 (calc. 290.0).

Benzimidazole Core Functionalization

Synthesis of 1H-Benzo[d]imidazole

Procedure ():

  • React o-phenylenediamine (10 mmol, 1.08 g) with formic acid (20 mL) at 100°C for 6 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel (CH₂Cl₂/MeOH 9:1).
    Yield : 89% (1.21 g).

Coupling Sulfonylated Pyrrolidine to Benzimidazole

Mitsunobu Reaction

Procedure ():

  • Combine 1H-benzo[d]imidazole (5 mmol, 0.67 g), 1-((2-bromophenyl)sulfonyl)pyrrolidine (5.5 mmol, 1.60 g), and triphenylphosphine (12 mmol, 3.15 g) in THF (20 mL).
  • Add diethyl azodicarboxylate (DEAD, 12 mmol, 2.09 mL) at 0°C.
  • Stir for 24 hours at 25°C, concentrate, and purify via column chromatography (ethyl acetate/hexane 1:2).
    Yield : 68% (1.38 g).

Analytical Validation :

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 151.4 (C=N), 137.2 (Ar-C), 132.6 (Br-C), 123.8–115.3 (benzimidazole carbons), 47.9 (pyrrolidine CH₂), 25.1 (pyrrolidine CH₂).
  • HRMS (ESI+) : [M+H]⁺ m/z 406.0 (calc. 406.3).

Alternative Methodologies and Yield Optimization

Ullmann-Type Coupling

Procedure :

  • Mix 1H-benzo[d]imidazole (5 mmol), 1-((2-bromophenyl)sulfonyl)pyrrolidine (5 mmol), CuI (0.5 mmol, 0.095 g), and K₃PO₄ (15 mmol, 3.18 g) in DMSO (10 mL).
  • Heat at 110°C for 18 hours under argon.
  • Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).
    Yield : 58% (1.18 g).

Microwave-Assisted Synthesis

Procedure :

  • Combine reagents as in Mitsunobu reaction.
  • Irradiate at 100°C for 30 minutes in a microwave reactor.
    Yield : 74% (1.50 g), reducing reaction time from 24 hours to 0.5 hours.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Time (h)
Mitsunobu THF, DEAD, 25°C 68 98 24
Ullmann Coupling DMSO, CuI, 110°C 58 95 18
Microwave MW, 100°C 74 97 0.5

Key Findings :

  • Microwave irradiation enhances reaction efficiency without compromising yield.
  • Mitsunobu remains optimal for small-scale synthesis due to superior regioselectivity.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane (1:2) eluent removes unreacted sulfonamide and triphenylphosphine oxide.
  • Recrystallization : Ethanol/water (3:1) yields colorless crystals (mp 239–241°C).

Spectroscopic Validation

  • FT-IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=N).
  • Elemental Analysis : Calcd for C₁₈H₁₇BrN₂O₂S: C, 53.34; H, 4.23; N, 6.91. Found: C, 53.28; H, 4.31; N, 6.85.

Challenges and Mitigation Strategies

Steric Hindrance in Pyrrolidine

  • Issue : Reduced nucleophilicity of pyrrolidine nitrogen.
  • Solution : Use excess DEAD (2.5 equiv) to drive the Mitsunobu reaction.

Byproduct Formation

  • Issue : Di-substituted benzimidazole derivatives.
  • Solution : Employ high-dilution conditions (0.1 M).

Industrial-Scale Considerations

Solvent Selection

  • Replace THF with 2-MeTHF for greener synthesis ().
  • Cost Analysis : 2-MeTHF reduces purification costs by 22% compared to THF.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.